6-(Methanesulfonyl)-9-phenyl-9H-purine
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Overview
Description
6-(Methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-9-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Substitution Reaction: A methylsulfonyl group is introduced via a substitution reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 6-(Methylsulfonyl)-9-phenyl-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce methylthio derivatives.
Scientific Research Applications
6-(Methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This can affect various biological pathways, including DNA and RNA synthesis, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl) Hexyl Isothiocyanate: Known for its antimicrobial and anti-inflammatory properties.
2-(4-Methylsulfonyl Phenyl) Indole Derivatives: These compounds exhibit dual antimicrobial and anti-inflammatory activities.
Uniqueness
6-(Methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
6-(Methanesulfonyl)-9-phenyl-9H-purine is a purine derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer research. This compound is characterized by the presence of a methanesulfonyl group at the 6-position and a phenyl group at the 9-position of the purine ring, which contributes to its unique reactivity and biological properties.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure allows for various interactions with biological targets, influencing its potential therapeutic applications.
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism primarily involves the inhibition of critical signaling pathways associated with cell proliferation and survival. Studies have shown that purine derivatives can modulate these pathways, leading to increased rates of programmed cell death in malignant cells.
Biological Activity Overview
-
Anticancer Activity :
- Induction of Apoptosis : Compounds similar to this compound have demonstrated the ability to trigger apoptotic pathways in various cancer cell lines.
- Cell Cycle Arrest : Research suggests that this compound can cause cell cycle arrest at specific phases, further contributing to its anticancer effects.
- Inhibition of Enzymatic Activity :
- Reactivity and Stability :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other purine derivatives:
Compound Name | Key Features | Unique Aspects |
---|---|---|
6-Methylpurine | Methyl group at position 6 | Involved in nucleic acid metabolism |
9-Phenyladenine | Phenyl group at position 9 | Strong affinity for adenosine receptors |
2-Chloro-9-phenyl-9H-purine | Chlorine substituent at position 2 | Enhanced reactivity compared to methanesulfonyl |
8-Aminopurine | Amino group at position 8 | Potentially more active against certain cancers |
These comparisons highlight how structural variations influence the biological activities and therapeutic potentials of purine derivatives.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to significant reductions in cell viability and increases in apoptotic markers. For instance, studies demonstrated a dose-dependent response where higher concentrations resulted in increased apoptosis rates .
- Enzyme Inhibition Assays : Research focusing on adenosine kinase inhibition revealed that this compound could significantly reduce enzyme activity, suggesting potential use in managing conditions associated with elevated adenosine levels, such as seizures and certain cancers .
- Toxicity Assessments : Toxicological evaluations indicated that while the compound exhibits potent biological activity, it also necessitates careful assessment regarding cytotoxicity to ensure safety in therapeutic applications .
Properties
CAS No. |
62141-46-2 |
---|---|
Molecular Formula |
C12H10N4O2S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-methylsulfonyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LCWVFSNDVKIASH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
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